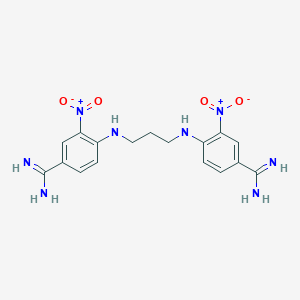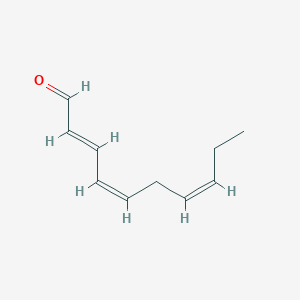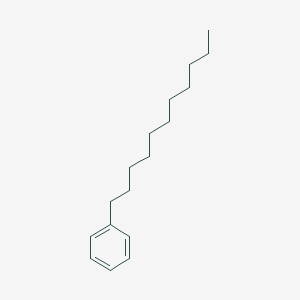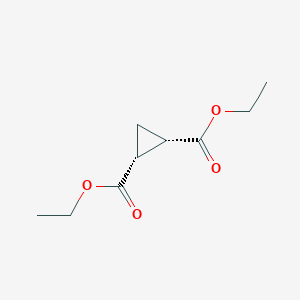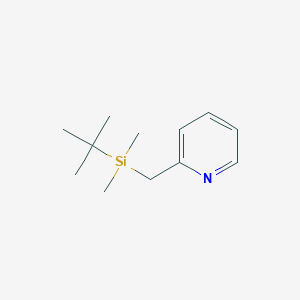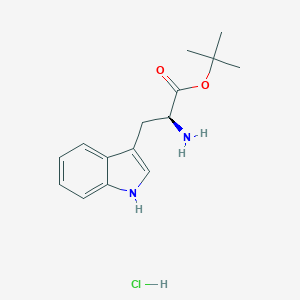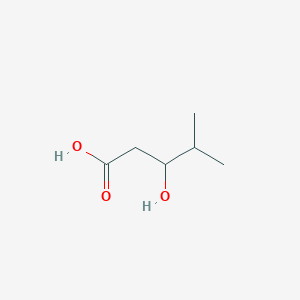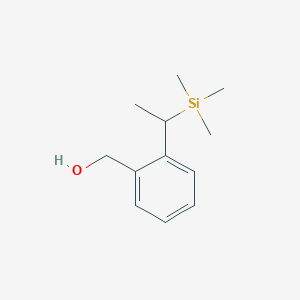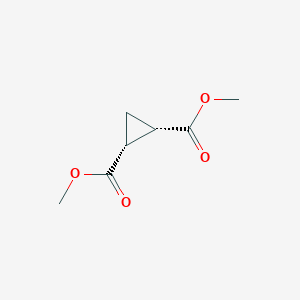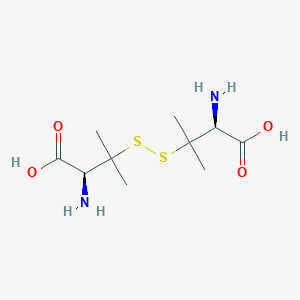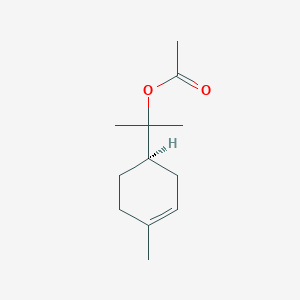
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-, also known as α-terpineol acetate, is a colorless liquid with a floral odor. It is widely used in the fragrance and flavor industry due to its pleasant aroma. However, its applications are not limited to the fragrance and flavor industry. It has been found to have various biological activities, making it a promising compound for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Antisepsis Application
3-Cyclohexene-1-methanol derivatives have been explored for their potential in medical applications, particularly as antisepsis agents. For instance, Yamada et al. (2006) developed efficient synthesis methods for an optically active cyclohexene derivative, specifically ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate [(R)-1: TAK-242], which shows promise as a new antisepsis agent (Yamada et al., 2006).
Applications in Electrochemical Reactions
Cyclohexene derivatives are also significant in the field of electrochemistry. Möller and Schäfer (1997) investigated the anodic oxidation of cyclohexene in methanol, finding that the basicity or acidity of the electrolyte and methanol concentration significantly influence the product distribution. This research highlights the potential of cyclohexene derivatives in fine-tuning electrochemical processes (Möller & Schäfer, 1997).
Use in Fuel Synthesis
In the energy sector, cyclohexene derivatives have been utilized in synthesizing jet fuel range cycloalkanes. Tang et al. (2017) successfully synthesized 1,1,3-trimethyl-cyclohexane, a jet fuel range cycloalkane, by coupling the aqueous phase reforming of glycerol and the hydrodeoxygenation of isophorone. This approach presents an innovative way to produce renewable jet fuel (Tang et al., 2017).
Photocatalysis and Substitution Reactions
The role of cyclohexene derivatives in photocatalysis and substitution reactions has been extensively studied. Arnold and Snow (1988) explored the photochemical nucleophile-olefin combination and aromatic substitution reactions, demonstrating the versatility of cyclohexene derivatives in forming various regio- and stereoisomers (Arnold & Snow, 1988).
Exploration in Organic Synthesis
The utility of cyclohexene derivatives extends to organic synthesis as well. Kinoshita et al. (2008) reported on the chemoenzymatic synthesis of (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, showcasing the use of cyclohexene derivatives in producing complex organic compounds (Kinoshita et al., 2008).
Propiedades
Número CAS |
7785-54-8 |
|---|---|
Nombre del producto |
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)- |
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |
Clave InChI |
IGODOXYLBBXFDW-NSHDSACASA-N |
SMILES isomérico |
CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |
SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Otros números CAS |
7785-54-8 |
Pictogramas |
Environmental Hazard |
Pureza |
95% min. |
Sinónimos |
1R-Terpinyl Acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



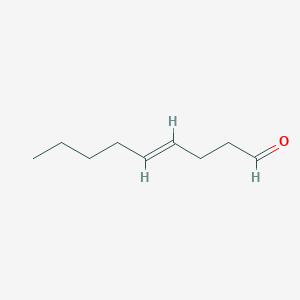

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
